cis-2-Eicosene
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Overview
Description
cis-2-Eicosene: is an unsaturated hydrocarbon with a double bond located at the second carbon atom in the chain. It is a member of the alkene family and has the molecular formula C20H40. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of cis-2-Eicosyne: One common method to synthesize cis-2-Eicosene is through the partial hydrogenation of cis-2-Eicosyne. This reaction typically uses a palladium catalyst under controlled hydrogen pressure to ensure the formation of the desired cis-alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow systems and automated controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Eicosene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to eicosane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond, forming dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Eicosane.
Substitution: Dihalides.
Scientific Research Applications
Chemistry: cis-2-Eicosene is used as a model compound in studying the mechanisms of alkene reactions, including hydrogenation, oxidation, and polymerization.
Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing mating and aggregation behaviors.
Medicine: While not directly used in medicine, this compound’s derivatives and reaction products are investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of lubricants, surfactants, and other specialty chemicals. Its unique properties make it valuable in formulating products that require specific viscosity and stability characteristics.
Mechanism of Action
The mechanism by which cis-2-Eicosene exerts its effects, particularly in biological systems, involves its interaction with specific receptors or enzymes. In insects, it binds to olfactory receptors, triggering a cascade of signaling events that lead to behavioral changes. The molecular pathways involved often include G-protein coupled receptors and secondary messenger systems.
Comparison with Similar Compounds
trans-2-Eicosene: The trans isomer of 2-Eicosene, where the hydrogen atoms are on opposite sides of the double bond. This configuration results in different physical properties, such as melting and boiling points.
cis-2-Octadecene: A shorter-chain analogue with similar chemical properties but different physical characteristics due to the shorter carbon chain.
cis-2-Docosene: A longer-chain analogue with similar reactivity but different physical properties due to the extended carbon chain.
Uniqueness: cis-2-Eicosene’s unique combination of chain length and double bond position gives it distinct physical and chemical properties, making it particularly useful in specific industrial and research applications. Its role as a pheromone component also highlights its biological significance, distinguishing it from other alkenes.
Properties
CAS No. |
121909-29-3 |
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Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(Z)-icos-2-ene |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3,5H,4,6-20H2,1-2H3/b5-3- |
InChI Key |
VHMBMZSDFOQAHR-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
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